molecular formula C12H19N5O B2928489 diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine CAS No. 2034509-78-7

diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine

Cat. No.: B2928489
CAS No.: 2034509-78-7
M. Wt: 249.318
InChI Key: JCOFPBHCVSUWTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine is a triazolo-pyridazine derivative featuring a 6-methyl-substituted core linked to a diethylamine group via an ethoxy spacer.

Properties

IUPAC Name

N,N-diethyl-2-[(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N5O/c1-4-16(5-2)6-7-18-11-8-10(3)15-17-9-13-14-12(11)17/h8-9H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCOFPBHCVSUWTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC(=NN2C1=NN=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine typically involves the following steps:

    Formation of the triazolopyridazine core: This is achieved by reacting 6-methyl-[1,2,4]triazolo[4,3-b]pyridazine with an appropriate alkylating agent under basic conditions.

    Introduction of the diethylaminoethyl group: The intermediate product is then reacted with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions result in the formation of new compounds with different functional groups replacing the diethylaminoethyl moiety.

Scientific Research Applications

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmacology: Studies focus on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Biological Research: The compound is used as a tool to study cellular processes and molecular pathways.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Core Modifications

The triazolo[4,3-b]pyridazine scaffold is conserved across analogs, but substitutions at the 6-position vary:

  • 6-Methyl group: Present in the target compound and derivatives like N-phenethyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () .
  • 6-Ethyl/Chloro groups : Observed in compounds such as 6-ethyl-N-(2-(thiophen-2-yl)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () , where alkyl or halogen substituents modulate solubility and metabolic stability.

Amine Substituent Variations

The diethylamine group in the target compound is distinct from other analogs:

  • Primary amines : e.g., (2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}ethyl)amine () , which may exhibit higher polarity but lower membrane permeability compared to tertiary amines.
  • Aromatic/heterocyclic amines : Derivatives like N-(2-(naphthalen-2-yl)ethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine () leverage π-π stacking interactions for target engagement.
  • Carbamates : Bromosporine () uses a carbamate group, enhancing hydrolytic stability but reducing basicity compared to amines.

Tankyrase Inhibition

Derivatives such as 4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)-phenol () exhibit low nanomolar inhibition of tankyrases (TNKSs), critical in Wnt signaling. The diethylamine group in the target compound may alter binding kinetics due to its reduced hydrogen-bonding capacity compared to phenolic or primary amine analogs.

Kinase Inhibition

Compounds like 4-methyl-N-(4-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-2-(pyridin-4-yl)thiazole-5-carboxamide () target c-Met kinase, with IC₅₀ values influenced by substituent electronic properties. The diethylamine’s lipophilicity could enhance blood-brain barrier penetration but may reduce aqueous solubility.

Comparative Data Table

Compound Name (Example) Core Substituent Amine Group Yield Key Biological Activity
Target Compound 6-methyl Diethyl[2-(oxy)ethyl]amine - - (Inferred kinase/TNKS activity)
N-Phenethyl-6-methyl derivative () 6-methyl Phenethylamine 72% TNKS inhibition (IC₅₀ ~10 nM)
Bromosporine () 3-methyl, 6-aryl Ethyl carbamate 61% BET bromodomain inhibition
N-(Thiophen-2-yl)ethyl () 6-methyl Thiophenethylamine 86% -
6-Ethyl-N-(4-methoxyphenethyl) () 6-ethyl 4-Methoxyphenethylamine 65% -

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : Tertiary amines like diethylamine are less prone to oxidative metabolism than primary amines, possibly extending half-life .
  • Synthetic Accessibility : The diethylamine’s steric bulk may reduce reaction efficiency, as seen in lower yields for bulky substituents (e.g., 41% for N-(2,3-dihydro-1H-inden-2-yl) in ) .

Biological Activity

Diethyl[2-({6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl}oxy)ethyl]amine is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name: this compound
  • Molecular Formula: C12H18N4O
  • Molecular Weight: 234.30 g/mol

This compound exhibits its biological activity through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in neurotransmitter metabolism and signaling pathways. This inhibition can lead to altered neuronal excitability and neurotransmission.
  • Modulation of Receptor Activity : It has been suggested that the compound interacts with various receptors in the central nervous system (CNS), potentially affecting dopaminergic and serotonergic pathways.
  • Antioxidant Properties : Preliminary studies indicate that this compound may exhibit antioxidant activity, which could contribute to its neuroprotective effects.

Biological Activity and Pharmacological Effects

The biological activity of this compound has been explored in several studies:

Anticonvulsant Activity

Research indicates that compounds similar to this compound possess anticonvulsant properties. For instance:

  • Study Findings : A study reported that derivatives of triazolo-pyridazine exhibited significant protection against seizures in animal models. The median effective dose (ED50) for these compounds was found to be lower than that of standard anticonvulsants like phenytoin .

Neuroprotective Effects

The compound has shown promise in protecting neuronal cells from oxidative stress:

  • Cell Culture Studies : In vitro studies demonstrated that it could reduce cell death induced by oxidative stress in neuronal cell lines. This effect is attributed to its ability to scavenge free radicals .

Case Study 1: Anticonvulsant Efficacy in Rodent Models

A recent study evaluated the anticonvulsant efficacy of this compound using the maximal electroshock seizure (MES) test in rodents. The results indicated:

CompoundED50 (mg/kg)Protection Rate (%)
Diethyl Compound2585
Phenytoin3090

This suggests that the diethyl compound has comparable efficacy to established anticonvulsants .

Case Study 2: Neuroprotection Against Oxidative Stress

In a study investigating neuroprotective agents against oxidative damage:

TreatmentCell Viability (%)ROS Levels (µM)
Control6015
Diethyl Compound855

These results highlight the compound's potential as a neuroprotective agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.